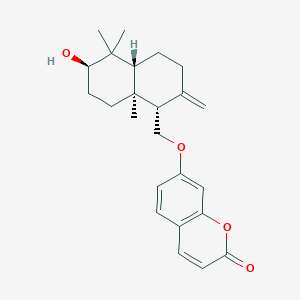
Furfurylidenemalononitrile
Overview
Description
Furfurylidenemalononitrile (FMN) is a chemical compound with the molecular formula C8H4N2O . It has an average mass of 144.130 Da and a monoisotopic mass of 144.032364 Da .
Synthesis Analysis
Thin films of FMN were deposited on different substrates at room temperature by a thermal evaporation technique under a high vacuum . The structure of the powder was confirmed by Fourier transformation infrared (FTIR) technique .Molecular Structure Analysis
The molecular structure of FMN was confirmed by Fourier transformation infrared (FTIR) technique . The unit cell dimensions were determined from X-ray diffraction (XRD) studies .Physical And Chemical Properties Analysis
FMN has a density of 1.2±0.1 g/cm3, a boiling point of 264.6±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 50.3±3.0 kJ/mol and a flash point of 113.8±23.2 °C . The index of refraction is 1.581, and it has a molar refractivity of 38.7±0.3 cm3 .Scientific Research Applications
Optical Properties and Thin Film Applications
Furfurylidenemalononitrile has been studied for its structural and optical properties, particularly when deposited as thin films on various substrates . These films are created using a thermal evaporation technique under high vacuum conditions. The optical properties such as transmittance, reflectance, refractive index, and absorption coefficient are of interest in materials science for applications like solar cells, sensors, and optical coatings.
Nanotechnology and Nanomaterials
The compound’s potential in nanotechnology is linked to its optical properties. It can be used in the synthesis of nanomaterials with specific light absorption characteristics. These materials can be applied in areas such as photovoltaics, LED technology, and the development of new nanoscale devices .
Biomedical Applications
In the field of biomedicine, furfurylidenemalononitrile-related nanomaterials show promise for applications such as drug delivery, bioimaging, and as a component in the design of biosensors. Its ability to be functionalized makes it a candidate for targeted therapy and diagnostic procedures .
Pharmaceutical Research
Analytical chemistry techniques involving furfurylidenemalononitrile are utilized in pharmaceutical research. Its properties can aid in the development of novel analytical methods for drug testing and quality control, ensuring the safety and efficacy of pharmaceutical products .
Environmental Applications
The compound’s role in environmental science is emerging, particularly in the synthesis of materials used for pollution control, water treatment, and remediation processes. Its chemical stability and optical properties can be harnessed to detect and degrade environmental pollutants .
Chemical Synthesis and Catalysis
Furfurylidenemalononitrile is involved in chemical synthesis processes where its properties can influence reaction mechanisms and outcomes. It may act as a catalyst or a reactant in organic synthesis, contributing to the development of new synthetic routes and materials .
Safety and Hazards
Mechanism of Action
Furfurylidenemalononitrile, also known as (2-Furanylmethylene)malononitrile, is a compound with a molecular formula of C8H4N2O and a molecular weight of 144.13 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Mode of Action
It’s known that the compound can be synthesized from furfural and malononitrile in a knoevenagel condensation reaction .
Action Environment
It’s known that thin films of the compound can be deposited on different substrates at room temperature by a thermal evaporation technique under a high vacuum . The influence of high-energy X-rays on the properties of the compound has also been investigated .
properties
IUPAC Name |
2-(furan-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O/c9-5-7(6-10)4-8-2-1-3-11-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUJHLHRJSNZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186084 | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furfurylidenemalononitrile | |
CAS RN |
3237-22-7 | |
| Record name | Furfurylidenemalononitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3237-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furfurylidenemalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003237227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Furfurylidenemalononitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Malononitrile, furfurylidene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-furylmethylene)malononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Furfurylidenemalononitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7FT4U2XXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Furfurylidenemalononitrile is an organic compound with the molecular formula C8H4N2O and a molecular weight of 144.13 g/mol [, ]. Its structure consists of a furan ring linked to a malononitrile group via a methylene bridge. Spectroscopic data, particularly from Fourier Transform Infrared (FTIR) analysis, confirms the presence of characteristic functional groups like nitrile (C≡N) and aromatic C=C bonds [, ].
A: Thin films of FMN exhibit interesting optical properties, as revealed by spectrophotometric studies []. Researchers have analyzed the refractive index (n), absorption index (k), and absorption coefficient (α) of these films in the wavelength range of 200-2500 nm. The analysis suggests an indirect allowed transition in the absorption region. Additionally, the refractive index dispersion, modeled using the single oscillator model, provides insights into the material's optical constants [].
A: Studies have investigated the AC conductivity and dielectric behavior of bulk Furfurylidenemalononitrile []. This research provides valuable information about the material's response to alternating electric fields, which is crucial for potential applications in electronic devices.
A: Yes, researchers have explored sustainable synthesis routes for FMN. One-pot synthesis from xylose, a pentose sugar, has been achieved using a combination of Amberlyst-15 and acid-base Cr/hydrotalcites as catalysts []. This approach utilizes renewable resources, making it a more environmentally friendly method for FMN production.
A: FMN serves as a valuable building block in organic synthesis. For instance, its reaction with 1,3-cyclohexanediones leads to the formation of 2-amino-4-hetaryl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile derivatives, which have been investigated for their molluscicidal activity []. This highlights the potential of FMN as a precursor for synthesizing compounds with biological activity.
A: Research has explored the impact of high-energy X-ray irradiation (6 MeV) on the properties of FMN thin films []. Understanding the material's stability under such conditions is essential for applications where it might be exposed to radiation, like in certain electronic devices or aerospace technologies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



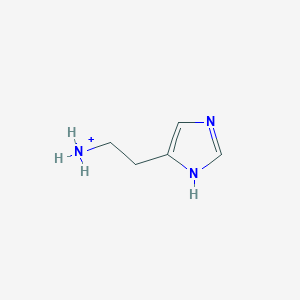
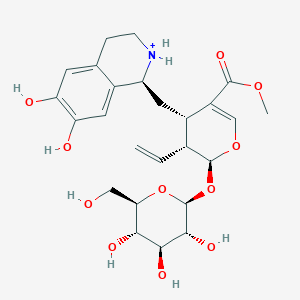
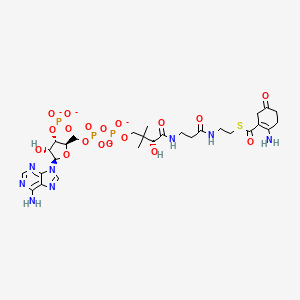

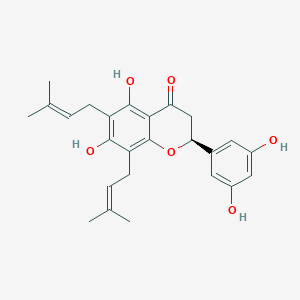
![(2S)-2-[(2R)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-N-{(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl}-2-hydroxyethan-1-aminium](/img/structure/B1265327.png)
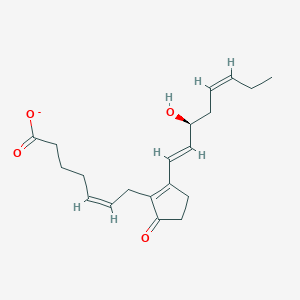
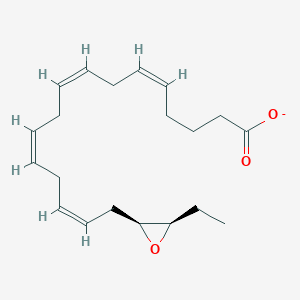


![(1'S,6'R,7'R,8R,9'R)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1265337.png)
![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)
